2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid
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Overview
Description
2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid typically involves the reaction of 4-methyl-5-sulfanyl-4H-1,2,4-triazole with methoxyacetic acid under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving triazole derivatives.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with target proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can be compared with other triazole derivatives such as:
- 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
- 4-methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(1S,2R)-2-methylcyclohexyl]acetamide These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a sulfanyl group and a methoxyacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O3S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]acetic acid |
InChI |
InChI=1S/C6H9N3O3S/c1-9-4(7-8-6(9)13)2-12-3-5(10)11/h2-3H2,1H3,(H,8,13)(H,10,11) |
InChI Key |
IZLCVUQGSAOQKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)COCC(=O)O |
Origin of Product |
United States |
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